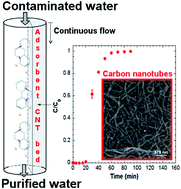Fixed bed adsorption of diquat dibromide from aqueous solution using carbon nanotubes†
RSC Advances Pub Date: 2015-07-10 DOI: 10.1039/C5RA11167F
Abstract
While carbon nanotubes (CNTs) are increasingly studied as attractive adsorbents for wastewater treatments, research on adsorption characteristics of these materials is mostly restricted to batch studies. However, it is well known that continuous flow techniques can be more efficient in removing contaminants. The present work exploits the attributes of different types of CNTs in a fixed bed column for the dynamic uptake of diquat dibromide from aqueous solutions.

Recommended Literature
- [1] Vacancy engineering of AuCu cocatalysts for improving the photocatalytic conversion of CO2 to CH4†
- [2] Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones†
- [3] Conductivity regulation of the mixed-valence tetrathiafulvalene nanowire/poly(methyl methacrylate) composites using heterogeneous tetrathiafulvalene derivatives†
- [4] Enhanced photocatalytic water splitting by gold carbon dot core shell nanocatalyst under visible/sunlight†
- [5] Facile synthesis of clean PtAg dendritic nanostructures with enhanced electrochemical properties†
- [6] Chemistry of vegetable physiology and agriculture
- [7] A new amino acid, hybrid peptides and BODIPY analogs: synthesis and evaluation of 2-aminotroponyl-l-alanine (ATA) derivatives†
- [8] Accessible gold clusters using calix[4]areneN-heterocyclic carbene and phosphine ligands†
- [9] Transient study of the oxygen reduction reaction on reduced Pt and Pt alloys microelectrodes: evidence for the reduction of pre-adsorbed oxygen species linked to dissolved oxygen†
- [10] Inorganic chemistry










